molecular formula C10H20N2O B15219355 2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one CAS No. 23993-04-6

2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one

Cat. No.: B15219355
CAS No.: 23993-04-6
M. Wt: 184.28 g/mol
InChI Key: LZYUYOGSTBVWMY-UHFFFAOYSA-N
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Description

2-Isobutyl-2,5,5-trimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C10H20N2O. It is part of the imidazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with 2,5,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-2,5,5-trimethylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Isobutyl-2,5,5-trimethylimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its functionalization. The pathways involved include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2,5,5-Trimethylimidazolidin-4-one: Lacks the isobutyl group, resulting in different chemical properties.

    2-Isobutyl-4,5-dimethylimidazolidin-4-one: Similar structure but with different substitution patterns.

Uniqueness

2-Isobutyl-2,5,5-trimethylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

23993-04-6

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2,5,5-trimethyl-2-(2-methylpropyl)imidazolidin-4-one

InChI

InChI=1S/C10H20N2O/c1-7(2)6-10(5)11-8(13)9(3,4)12-10/h7,12H,6H2,1-5H3,(H,11,13)

InChI Key

LZYUYOGSTBVWMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(NC(=O)C(N1)(C)C)C

Origin of Product

United States

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